trans N-Benzyl Paroxetine-d4
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Description
Trans N-Benzyl Paroxetine-d4 is a high-quality reagent1. It is a biochemical used for proteomics research23. Its molecular formula is C26H22D4FNO3 and it has a molecular weight of 423.5123.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of trans N-Benzyl Paroxetine-d4. However, the synthesis of antidepressant molecules, including paroxetine, often involves metal-catalyzed reactions4.Molecular Structure Analysis
The molecular structure of trans N-Benzyl Paroxetine-d4 is based on its molecular formula, C26H22D4FNO323. For a more detailed structural analysis, X-ray crystallography or similar techniques would be needed5.
Chemical Reactions Analysis
Specific chemical reactions involving trans N-Benzyl Paroxetine-d4 are not readily available. However, paroxetine, a related compound, is known to interact with the cytochrome isoenzyme CYP2D66.Physical And Chemical Properties Analysis
Trans N-Benzyl Paroxetine-d4 has a molecular weight of 423.5123. More specific physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination.
Safety And Hazards
While specific safety and hazard information for trans N-Benzyl Paroxetine-d4 is not readily available, general precautions should be taken when handling it. These include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended8.
Future Directions
The future directions of trans N-Benzyl Paroxetine-d4 are not explicitly stated in the available resources. However, it is a biochemical used for proteomics research23, suggesting it may have applications in the study of proteins and their functions. Further research and development could potentially expand its applications.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field is recommended.
properties
IUPAC Name |
(4R,5S)-5-[1,3-benzodioxol-5-yloxy(dideuterio)methyl]-1-benzyl-2,2-dideuterio-4-(4-fluorophenyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1/i13D2,17D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTKMLMRHVWXHN-YTHOZAQKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@H]([C@@H](CN1CC2=CC=CC=C2)C([2H])([2H])OC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans N-Benzyl Paroxetine-d4 |
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